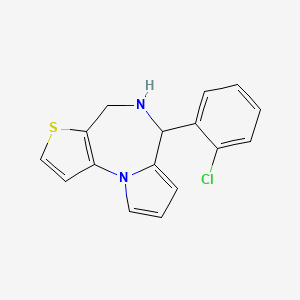
5,6-Dihydro-6-(2-chlorophenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dihydro-6-(2-chlorophenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine is a useful research compound. Its molecular formula is C16H13ClN2S and its molecular weight is 300.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5,6-Dihydro-6-(2-chlorophenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H13ClN2S. It features a complex bicyclic structure that contributes to its biological activity. The presence of a chlorine atom at the ortho position of the phenyl group is particularly noteworthy as it has been shown to enhance pharmacological effects in similar compounds.
CNS Activity
Research indicates that compounds similar to this compound exhibit central nervous system (CNS) activity. For instance, a study on related diazepines demonstrated that the introduction of substituents such as chlorine can significantly increase sedative and anxiolytic effects. The most potent analogs showed comparable efficacy to diazepam in animal models .
Antidepressant and Anxiolytic Effects
In vitro studies have indicated that this compound may possess antidepressant and anxiolytic properties. It has been suggested that its mechanism involves modulation of neurotransmitter systems, particularly GABAergic pathways. The acute toxicity (LD50) in mice was found to be greater than 3000 mg/kg when administered orally, indicating a favorable safety profile for further exploration .
Cholinesterase Inhibition
Recent studies have explored the potential of this compound as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial in treating conditions like Alzheimer's disease. Preliminary data suggest that modifications to the core structure can enhance inhibitory potency against acetylcholinesterase (AChE), making it a candidate for further development as a neuroprotective agent .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications at specific positions on the pyrrole and phenyl rings can significantly influence biological activity. For example:
- Chloro Substitution : The presence of chlorine at the ortho position enhances CNS activity.
- Alkyl Groups : Introduction of methyl or ethyl groups in the pyrrole ring tends to increase potency .
Case Study 1: CNS Activity Evaluation
A series of experiments were conducted where various analogs of this compound were synthesized and evaluated for their CNS effects using animal models. The results indicated that compounds with ortho-substituted phenyl groups exhibited significant anxiolytic effects compared to their unsubstituted counterparts.
| Compound | CNS Activity | LD50 (mg/kg) |
|---|---|---|
| 2p | High | >3000 |
| 2q | Moderate | >2000 |
| 2r | Low | >1500 |
Case Study 2: Cholinesterase Inhibition
In another study focusing on cholinesterase inhibition, several derivatives were tested for their ability to inhibit AChE and butyrylcholinesterase (BChE). The most potent compound demonstrated an IC50 value significantly lower than standard inhibitors.
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| Compound A | 0.5 | 1.0 |
| Compound B | 0.8 | 0.9 |
| Compound C | 0.3 | 0.7 |
属性
CAS 编号 |
136334-13-9 |
|---|---|
分子式 |
C16H13ClN2S |
分子量 |
300.8 g/mol |
IUPAC 名称 |
9-(2-chlorophenyl)-5-thia-1,8-diazatricyclo[8.3.0.02,6]trideca-2(6),3,10,12-tetraene |
InChI |
InChI=1S/C16H13ClN2S/c17-12-5-2-1-4-11(12)16-14-6-3-8-19(14)13-7-9-20-15(13)10-18-16/h1-9,16,18H,10H2 |
InChI 键 |
JLZWTYSNWKCBKC-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=CS2)N3C=CC=C3C(N1)C4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















